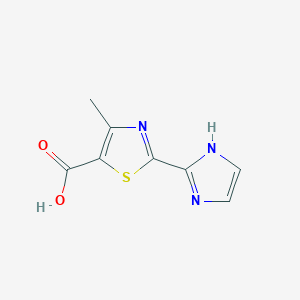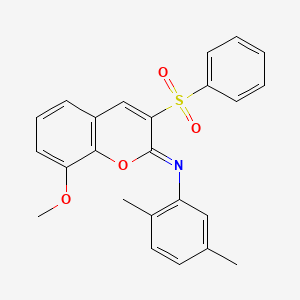
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
Catalytic Applications
Martins et al. (2016) detailed the synthesis and application of a dimethyltin(IV) compound derived from a Schiff base for Baeyer–Villiger oxidation, highlighting its effectiveness as a catalyst under solvent-free conditions with ultrasound or microwave irradiation (Martins, Hazra, Silva, & Pombeiro, 2016). Similarly, Hazra et al. (2015) reported on sulfonated Schiff base copper(II) complexes showing efficient and selective catalysis in alcohol oxidation, illustrating the potential of sulfonamide and imine groups in catalytic processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine derivative with high singlet oxygen quantum yield for potential use in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis
Reeves et al. (2015) introduced a general method for imine formation using tris(2,2,2-trifluoroethyl)borate, demonstrating a mild and operationally simple procedure for synthesizing various imines, highlighting the versatility of these compounds in organic synthesis (Reeves et al., 2015).
Luminescence Sensing
Shi et al. (2015) developed lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing of benzaldehyde derivatives, showcasing the application of such compounds in chemical sensing (Shi, Zhong, Guo, & Li, 2015).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFMHJBSIRRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

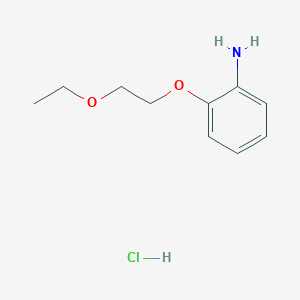
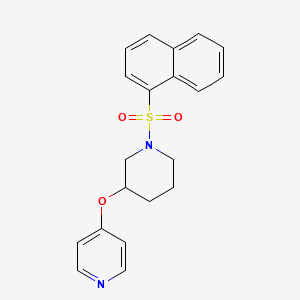
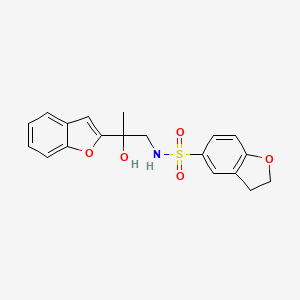
![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)

![8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2746606.png)
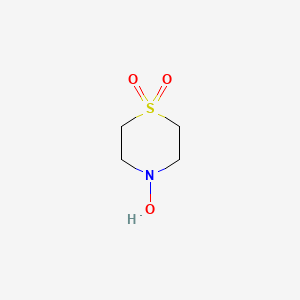

![N-(3-chlorophenyl)-4-[5-(2-furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2746612.png)


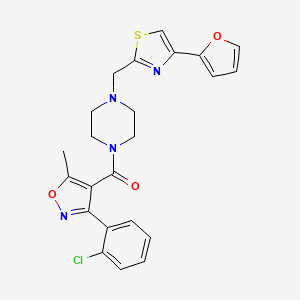
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)
